7-nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride
Overview
Description
7-nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride is a heterocyclic compound with a molecular formula of C10H13ClN2O2 It is a derivative of azepine, a seven-membered nitrogen-containing ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride typically involves the nitration of 2,3,4,5-tetrahydro-1H-benzo[b]azepine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is typically purified through recrystallization or other suitable purification techniques.
Chemical Reactions Analysis
Types of Reactions
7-nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, or other suitable reducing agents.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 7-amino-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives of the parent compound.
Scientific Research Applications
7-nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in studies to understand the biological activity of azepine derivatives and their potential therapeutic applications.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including modulation of enzyme activity and alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-tetrahydro-1H-benzo[b]azepine: The parent compound without the nitro group.
7-amino-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride: The reduced form of the nitro compound.
7-chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride: A halogenated derivative.
Uniqueness
7-nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for the development of new pharmaceuticals and chemical processes.
Properties
IUPAC Name |
7-nitro-2,3,4,5-tetrahydro-1H-1-benzazepine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2.ClH/c13-12(14)9-4-5-10-8(7-9)3-1-2-6-11-10;/h4-5,7,11H,1-3,6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLAWBZXOYSLVIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC2=C(C1)C=C(C=C2)[N+](=O)[O-].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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